molecular formula C10H12N6O2 B6576668 3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 57509-02-1

3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B6576668
CAS No.: 57509-02-1
M. Wt: 248.24 g/mol
InChI Key: BUWXCBMZESVGCW-UHFFFAOYSA-N
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Description

3,7,9-Trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a tricyclic heterocyclic compound featuring a fused [1,2,4]triazine ring to the purine-6,8-dione scaffold at the f-bond position. The molecule is substituted with methyl groups at positions 3, 7, and 9, which influence its electronic and steric properties.

Properties

IUPAC Name

3,7,9-trimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O2/c1-5-4-16-6-7(11-9(16)13-12-5)14(2)10(18)15(3)8(6)17/h4H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWXCBMZESVGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325873
Record name NSC521017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57509-02-1
Record name NSC521017
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC521017
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one with various reagents to form the desired triazine-purine structure .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazine or purine rings.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazino[3,4-e]purine-4,7,9-triones

  • Structure : These compounds feature a triazine ring fused to the e-bond of the purinedione system (vs. f-bond in the target compound). Examples include 53 and 54 (Scheme 15 in ), synthesized via diazonium salt formation and cyclocondensation .
  • Activity: Compound 53 (4-imino-6,8-dihydro-[1,2,4]triazino[3,4-e]purine-7,9(1H,4H)-dione) demonstrated antitumor activity against the MCF-7 breast cancer cell line, reducing cell growth to <32% .

3-(4-Chlorophenyl)-1,7,9-trimethyl Derivatives

  • Structure : A chlorophenyl substituent at position 3 replaces one methyl group in the target compound (e.g., CID 309289-95-0) .
  • Properties : The 4-chlorophenyl group enhances lipophilicity, which may improve membrane permeability but could also increase toxicity. This derivative is categorized as a biochemical intermediate, suggesting utility in drug discovery .

Triazino-Indole and Quinoxaline Hybrids

  • Structure: Compounds like 32 and 33 (Molecules 2013) feature triazino rings fused to indole or quinoxaline systems instead of purinediones .
  • Activity: These hybrids exhibit antimicrobial activity against E. coli, P. aeruginosa, and C. albicans, with compounds 16, 17, 19, and 20 showing the best performance .

Simpler Purinediones

  • Structure : Compounds like 1,7,9-trimethyl-1H-purine-6,8-dione (isolated from coral) lack the triazine ring, simplifying the scaffold .

Table 1: Key Properties of Selected Compounds

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity
Target Compound C₁₆H₁₆N₆O₂ 324.34 g/mol 3,7,9-trimethyl Under investigation
Triazino[3,4-e]purine-4,7,9-trione (53) C₉H₇N₇O₃ 261.20 g/mol 4-imino, e-bond fusion Antitumor (MCF-7)
3-(4-Chlorophenyl) Derivative C₁₇H₁₅ClN₆O₂ 394.80 g/mol 3-(4-chlorophenyl) Biochemical intermediate
1,7,9-Trimethyl-1H-purine-6,8-dione C₈H₁₀N₄O₂ 194.19 g/mol No triazine ring Not reported

Solubility and Bioavailability

  • The methyl groups in the target compound enhance hydrophobicity compared to hydroxylated purinediones (e.g., uric acid, ).

Biological Activity

3,7,9-Trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex organic compound belonging to the triazino-purine family. Its unique structure and potential biological activities have garnered significant interest in pharmaceutical research. This article explores its biological activity through various studies and findings.

Molecular Structure

  • Molecular Formula : C₁₂H₁₈N₆O₂
  • Molecular Weight : 278.32 g/mol
  • CAS Number : 919740-34-4

Physical Properties

PropertyValue
DensityNot available
Melting PointNot available
Boiling PointNot available

The biological activity of 3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been suggested that this compound may act as an enzyme inhibitor , modulating biochemical pathways that are crucial in disease processes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to receptors influencing neurotransmitter release and cellular signaling.

Pharmacological Studies

Several studies have evaluated the pharmacological potential of this compound:

  • Anti-inflammatory Activity : Research indicates that derivatives of triazino-purines exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests a potential therapeutic application in inflammatory diseases.
  • Antimicrobial Properties : Some studies have reported that triazino-purine derivatives possess antimicrobial activities against various bacterial strains. This can be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.
  • CNS Activity : There is emerging evidence that compounds in this class may influence central nervous system (CNS) functions. For instance, they have been studied for their effects on anxiety and depression through modulation of corticotropin-releasing factor (CRF) receptors .

Study 1: Anti-inflammatory Effects

A study conducted on a series of triazino-purine derivatives demonstrated significant inhibition of inflammatory markers in vitro. The compound showed a dose-dependent reduction in tumor necrosis factor-alpha (TNF-α) levels in human cell lines.

Study 2: Antimicrobial Activity

In a comparative analysis of several triazino-purines against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Study 3: CNS Modulation

Research involving animal models indicated that administration of the compound led to reduced anxiety-like behavior in tests such as the elevated plus maze and open field tests. This supports its potential use in treating anxiety disorders by acting on CRF receptors .

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